5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
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Overview
Description
5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a synthetic chemical compound with the molecular formula C14H15BrN2O4S and a molecular weight of 387.25 g/mol.
Preparation Methods
The synthesis of 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves several steps. The synthetic route typically starts with the bromination of a suitable precursor, followed by the introduction of the isopropylamino group and the sulfonyl group. The final step involves the formation of the furamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can be compared with other similar compounds, such as:
- 5-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
- 5-fluoro-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
- 5-iodo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.
Properties
IUPAC Name |
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S/c1-9(2)17-22(19,20)11-5-3-10(4-6-11)16-14(18)12-7-8-13(15)21-12/h3-9,17H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUXBTARIQADGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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